Phenoxyacetaldehyde

Descripción

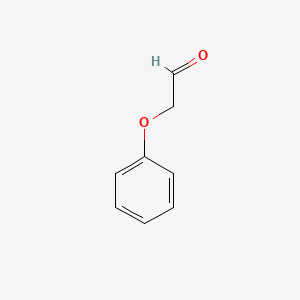

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFILAFLGDUMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051858 | |

| Record name | Phenoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2120-70-9 | |

| Record name | Phenoxyacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2120-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002120709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Phenoxyacetaldehyde and Its Derivatives

Classical Approaches to Phenoxyacetaldehyde Synthesis

Traditional methods for preparing this compound often rely on well-established organic reactions, providing reliable, albeit sometimes harsh, routes to the target molecule.

Ozonolysis Reactions in this compound Formation

Ozonolysis of allyl phenyl ethers presents a direct method for the synthesis of phenoxyacetaldehydes. acs.orgacs.org This reaction involves the cleavage of the carbon-carbon double bond in the allyl group by ozone, followed by a reductive workup to yield the desired aldehyde. For instance, the ozonolysis of allylphenyl ethers has been successfully employed to produce various phenoxyacetaldehydes. acs.org The reaction of Pittsburgh Green homoallyl ether with ozone also proceeds via the formation of an intermediate aldehyde. rsc.org

A study on the ozonolysis of allylphenylethers demonstrated the synthesis of phenoxyacetaldehydes, highlighting this method's utility. acs.org Another report detailed the ozonolysis of an alkene to prepare a this compound derivative, further confirming the applicability of this reaction. chula.ac.th

Deprotection Strategies for this compound Precursors (e.g., Dioxolanes, Acetals)

Another common classical approach involves the deprotection of masked aldehyde functionalities. Precursors such as 2-(phenoxymethyl)-1,3-dioxolane can be synthesized and subsequently deprotected to yield this compound. google.com This strategy offers a way to introduce the aldehyde group at a later stage of a synthetic sequence, avoiding potential side reactions.

The deprotection of 2-(phenoxymethyl)-1,3-dioxolane to 2-phenoxyacetaldehyde has been achieved using an acid catalyst in a mixture of solvents. google.com For example, treatment of 2-(phenoxymethyl)-1,3-dioxolane with hydrochloric acid in aqueous 1,4-dioxane (B91453) at 80°C afforded 2-phenoxyacetaldehyde with a 62% yield. google.com Similarly, the hydrolysis of 2-phenoxyacetaldehyde dimethyl acetal (B89532) using an acid resin, Amberlyst-15, in aqueous acetonitrile (B52724) gives crude 2-phenoxyacetaldehyde in high yield (96%). d-nb.info

The general principle of using cyclic acetals like dioxolanes as protecting groups for carbonyl compounds is a well-established strategy in organic synthesis. organic-chemistry.org Deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org This method has also been applied in the synthesis of more complex molecules, such as in the preparation of indoline (B122111) derivatives where a dioxolane precursor was hydrolyzed using sulfuric acid in aqueous 1,4-dioxane. google.com

Modern and Chemoenzymatic Synthetic Routes

More recent synthetic strategies leverage the selectivity of enzymes and modern reagents to achieve milder and more efficient syntheses of this compound and its derivatives.

Aldolase-Catalyzed Approaches to this compound Derivatives

Aldolases, particularly dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds. core.ac.ukmdpi.complos.org These enzymes catalyze the aldol (B89426) addition of DHAP to a wide range of aldehyde acceptors, including this compound, to generate chiral polyhydroxylated compounds. mdpi.comharvard.edu This chemoenzymatic approach is valuable for creating complex and stereochemically defined molecules. mdpi.commonash.edu

For example, fructose-1,6-biphosphate aldolase (B8822740) has been used with phenoxy acetaldehyde (B116499) as an acceptor aldehyde. ub.edu In a multi-enzyme cascade system, the production of DHAP can be coupled with an aldolase reaction to synthesize rare chiral sugars from various aldehydes. plos.org D-Fructose-6-phosphate aldolase (FSA) variants have been combined with reductive aminations in a two-step process to synthesize amino-diols and amino-polyols from aldehydes like 2-phenoxyacetaldehyde. csic.es

| Enzyme | Aldehyde Substrate | Product Type | Reference |

| Fructose-1,6-biphosphate aldolase | Phenoxy acetaldehyde | Chiral polyol | ub.edu |

| D-Fructose-6-phosphate aldolase (FSA) | 2-Phenoxyacetaldehyde | Amino-diol/polyol | csic.es |

| DHAP-dependent aldolases | Various aldehydes | Chiral acyclic nucleosides | mdpi.com |

Alkylation and Oxidation Methodologies for this compound Systems

The synthesis of this compound can also be achieved through a two-step process involving O-alkylation of a phenol (B47542) followed by oxidation of the resulting alcohol.

The alkylation of phenols is a fundamental reaction in organic synthesis, often carried out under basic conditions. echemi.comresearchgate.netstackexchange.comgoogle.com For instance, allyl phenyl ether can be prepared by reacting phenol with allyl bromide in the presence of a base like potassium carbonate. chemicalbook.com This Williamson ether synthesis is a common method for preparing aryl ethers. doubtnut.comresearchgate.net The resulting allyl phenyl ether can then be subjected to ozonolysis as described previously.

Alternatively, phenoxyethanol (B1677644) can be synthesized and then oxidized to this compound. The oxidation of 2-phenoxyethanol (B1175444) to 2-phenoxyacetaldehyde is a key transformation. researchgate.net This can be achieved using various oxidizing agents. A patented method describes the vapor-phase oxidation of phenoxyethanol over a supported silver metal catalyst at temperatures between 225°C and 275°C to produce this compound in high yield. google.com Swern oxidation is another effective method for this conversion. d-nb.info

| Starting Material | Reagent/Catalyst | Product | Reference |

| Phenol, Allyl bromide | Potassium carbonate | Allyl phenyl ether | chemicalbook.com |

| Phenoxyethanol | Silver metal catalyst | This compound | google.com |

| 2-Phenoxyethanol | Swern oxidation reagents | 2-Phenoxyacetaldehyde | d-nb.info |

| 2-Phenoxyethanol | Dipicolinate vanadium(V) complexes | 2-Phenoxyacetaldehyde | researchgate.net |

Design and Preparation of Substituted this compound Analogues

The synthetic methodologies described above can be adapted to prepare a wide variety of substituted this compound analogues. By starting with substituted phenols, a range of derivatives can be accessed.

For example, the synthesis of substituted berbine (B1217896) compounds involves intermediates that can be derived from substituted phenoxyacetaldehydes. google.com The synthesis of nonretinoid retinol (B82714) binding protein 4 antagonists also involves the preparation of substituted phenoxyethylamines, which are synthesized from the corresponding substituted phenoxyacetaldehydes. nih.gov These aldehydes are in turn prepared by the Dess-Martin oxidation of hydroxyl aryl ethers, which are formed from the SN2 displacement of a bromide with an appropriately substituted phenol. nih.gov

The synthesis of 2-(3-chloro-4-fluorophenoxy)acetaldehyde (B2817560) is another example of a substituted analogue. Furthermore, the synthesis of acyl-coenzyme A derivatives has been achieved through chemoenzymatic processes involving engineered ligases and synthases, indicating pathways to complex substituted molecules derived from phenoxyacetic acid precursors. nih.gov The alkylation of various substituted phenols provides a direct route to precursors for substituted phenoxyacetaldehydes. researchgate.netgoogle.comgoogle.com

Synthesis of Aromatic Ring-Substituted Derivatives

The introduction of substituents onto the aromatic ring of this compound allows for the modulation of its chemical and biological properties. Research has focused on developing efficient methods for creating these derivatives, with a notable example being the synthesis of (o-methoxy)this compound, a key intermediate for the muscle relaxant Mephenoxalone. researchgate.netsemanticscholar.orgumich.edu

The synthesis of other substituted derivatives, such as those with trifluoromethoxy groups, has also been investigated. These derivatives are of interest in medicinal chemistry due to the ability of the trifluoromethoxy group to enhance metabolic stability and lipophilicity. vulcanchem.com The synthesis of these compounds can also proceed through the reaction of a substituted phenol with a haloacetaldehyde or its equivalent.

Below is a table summarizing various synthetic methods for aromatic ring-substituted this compound derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| Guaiacol | 1. Chloroacetaldehyde, Base | (o-Methoxy)this compound | 26% | researchgate.netsemanticscholar.org |

| Guaiacol | 1. Ethyl bromoacetate, K2CO3, Acetone2. LiAlH43. PCC, CH2Cl2 | (o-Methoxy)this compound | 16% (overall) | researchgate.netsemanticscholar.org |

| Guaiacol | 1. Bromoacetaldehyde (B98955) diethyl acetal, NaOH, HMPA2. HCl, 1,4-Dioxane | (o-Methoxy)this compound | 49% (overall) | researchgate.netsemanticscholar.org |

| 3,4-Dimethoxyphenol (B20763) | 1. 2-Bromodimethoxyethane2. Amberlyst-15 resin | 2-(3,4-Dimethoxyphenoxy)acetaldehyde | Not specified | rsc.org |

Formation of this compound Acetals as Synthetic Intermediates and Precursors

This compound acetals, such as the dimethyl and diethyl acetals, are crucial synthetic intermediates and precursors in the synthesis of this compound and its derivatives. researchgate.netprepchem.comnih.gov Their stability under various reaction conditions makes them effective protecting groups for the reactive aldehyde functionality. google.comlibretexts.org

The synthesis of this compound acetals is commonly achieved through the Williamson ether synthesis, where a phenoxide reacts with a haloacetaldehyde acetal. researchgate.netprepchem.com For instance, this compound dimethyl acetal can be prepared by reacting phenol with bromoacetaldehyde dimethyl acetal in the presence of a base like potassium carbonate. prepchem.com Similarly, the diethyl acetal is synthesized by reacting a phenol with bromoacetaldehyde diethyl acetal. researchgate.netsemanticscholar.org

Once formed, these acetals can be carried through several synthetic steps before the aldehyde is regenerated via acidic hydrolysis. researchgate.netsemanticscholar.orggoogle.com This strategy is particularly useful when subsequent reactions involve conditions that would otherwise react with a free aldehyde group. For example, in the synthesis of (o-methoxy)this compound, the use of the diethyl acetal protects the aldehyde function during the initial alkylation step, and it is then deprotected in the final step to yield the target molecule. researchgate.netsemanticscholar.org

The use of acetals as precursors is also highlighted in palladium-catalyzed C(sp3)−H arylation reactions, where this compound dimethyl acetal can act as a transient directing group. nih.gov Furthermore, acetals of this compound can be used in the synthesis of more complex molecules, such as in the preparation of resins where the acetal serves as a stable precursor that is deprotected to release the reactive aldehyde for polymerization. google.com

The table below details the synthesis of this compound acetals.

| Starting Material | Reagents | Product | Yield | Reference |

| Phenol | Bromoacetaldehyde dimethyl acetal, K2CO3, Dimethylformamide | This compound dimethyl acetal | Not specified | prepchem.com |

| Guaiacol | Bromoacetaldehyde diethyl acetal, 25% NaOH, HMPA | (o-Methoxy)this compound diethyl acetal | 69% | researchgate.net |

| Phenol | 2-Bromo-1,1-diethoxyethane, Base | This compound diethyl acetal | Not specified | guidechem.com |

| Phenol | 2-(Bromomethyl)-1,3-dioxolane, Base | 2-(Phenoxymethyl)-1,3-dioxolane | 72% | google.com |

Reactivity and Mechanistic Investigations of Phenoxyacetaldehyde Transformations

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in phenoxyacetaldehyde is the primary site for traditional electrophilic and nucleophilic reactions, serving as a cornerstone for building molecular complexity.

Condensation Reactions and Imine Formation in Organic Synthesis

The reaction of an aldehyde with a primary amine to form an imine is a fundamental condensation reaction in organic synthesis. masterorganicchemistry.comyoutube.com This reversible process, which liberates a molecule of water, is crucial for synthesizing imines that are valuable as intermediates, ligands, or biologically active compounds. analis.com.mychemistryviews.org

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of this compound. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated as the nitrogen's lone pair forms a double bond with the carbon, resulting in a protonated imine (iminium ion). Final deprotonation yields the neutral imine product. masterorganicchemistry.comyoutube.com

These reactions can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Alternatively, some reactions proceed efficiently without any catalyst. organic-chemistry.org The removal of water is often necessary to drive the equilibrium toward the imine product. youtube.com The formation of an imine from this compound is a critical step in its use with transient directing groups for C-H activation, where the imine is formed in situ. nih.govchemrxiv.org

Table 1: General Conditions for Imine Formation

| Reactants | Catalyst | Solvent | Key Feature |

|---|---|---|---|

| Aldehyde, Primary Amine | Acid (optional) | Organic Solvents (e.g., Methanol, Ethanol) | Reversible reaction; water is a byproduct. masterorganicchemistry.comyoutube.com |

| Aldehyde, Amine | None | Supercritical CO₂ | "Green" synthesis; CO₂ acts as solvent and promoter. chemistryviews.org |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of aldehydes like this compound. saskoer.calibretexts.orglibretexts.org This reaction is a classic method for forming carbon-carbon bonds and producing secondary alcohols.

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the aldehyde's carbonyl carbon. libretexts.org This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate, complexed with the metal ion (MgX⁺ or Li⁺). A subsequent aqueous or mild acidic workup step is required to protonate the alkoxide, yielding the final secondary alcohol product. saskoer.cayoutube.com

Due to their high reactivity, organometallic reagents must be used in aprotic solvents, and the reaction must be protected from moisture and acidic protons to prevent the reagent from being quenched before it can react with the aldehyde. youtube.com The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents at the former carbonyl carbon.

Table 2: Reaction of Aldehydes with Common Organometallic Reagents

| Reagent Type | General Formula | Product with Aldehyde | Key Requirement |

|---|---|---|---|

| Grignard Reagent | R-MgX | Secondary Alcohol | Aprotic solvent, aqueous workup. libretexts.orgyoutube.com |

| Organolithium Reagent | R-Li | Secondary Alcohol | Aprotic solvent, aqueous workup. libretexts.org |

Catalytic Transformations Involving this compound

Modern catalytic methods have enabled novel transformations of this compound, particularly through the functionalization of otherwise unreactive C-H bonds.

Palladium-Catalyzed C(sp³)−H Arylation via Transient Directing Groups

The selective functionalization of unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. Palladium-catalyzed C-H arylation using transient directing groups (TDGs) has emerged as a powerful solution. nih.govsnnu.edu.cn This strategy has been successfully applied to primary aldehydes like this compound for site-selective β- and γ-C(sp³)-H arylation. nih.gov

In this process, this compound first reacts reversibly with an amino acid, such as 3-amino-3-methylbutyric acid or tert-Leucine, to form a transient imine. nih.gov This imine acts as a directing group, coordinating to a palladium(II) catalyst and positioning it to selectively activate a specific C-H bond on the aldehyde's alkyl chain. This leads to the formation of a palladacycle intermediate. Subsequent reaction with an arylating agent, typically an aryl iodide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst. The imine is then hydrolyzed back to the arylated aldehyde product.

Table 3: Site-Selective C(sp³)-H Arylation of Primary Aldehydes

| Transient Directing Group (TDG) | Position of Arylation | Catalyst System | Key Finding |

|---|---|---|---|

| 3-Amino-3-methylbutyric acid | β-Methylene | Pd(II) / 2-Pyridone Ligand | Achieves β-arylation with high reactivity. nih.gov |

| L-Valine | β-Methylene | Pd(OAc)₂ | Effective for phenylacetaldehydes. nih.gov |

Copper-Catalyzed C(sp²)−H Sulfonylation Mechanistic Studies

While direct studies on this compound are less common, the copper-mediated C(sp²)-H sulfonylation of benzaldehydes using a transient imine directing group provides a mechanistic blueprint applicable to related substrates. chemrxiv.org This reaction couples benzaldehydes with sulfinate salts to produce ortho-sulfonylated products. chemrxiv.org

The mechanism involves the formation of a transient imine between the aldehyde and an amino acid catalyst, such as β-alanine. chemrxiv.org This imine coordinates to a copper(II) species. The turnover-limiting step is believed to be a concerted metalation-deprotonation (CMD) C-H cleavage, which proceeds through a Wheland-type transition state. chemrxiv.orgacs.org The transient directing group plays a crucial role by providing enhanced ligation properties that lower the energy barrier for this C-H activation step compared to a potential free amine-directed process. acs.orgchemrxiv.org The resulting cupracycle intermediate then reacts with the sulfonylating agent to yield the final product. This methodology has been extended to the C(sp²)-H sulfonylation of benzylamines, highlighting the robustness of the transient directing group strategy in copper catalysis. acs.orgchemrxiv.org

Vilsmeier Reactions of this compound Diethyl Acetals

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. A related transformation has been applied to this compound diethyl acetal (B89532), the protected form of this compound. acs.orgokayama-u.ac.jp This reaction serves as a key step in the synthesis of substituted benzofurans. acs.orgscilit.com

In a reported synthesis, 3-(dimethylamino)phenol is first O-alkylated with bromoacetaldehyde (B98955) diethyl acetal to produce an intermediate analogous to a protected this compound derivative. acs.org This compound is then subjected to Vilsmeier-Haack conditions (DMF and POCl₃). The reaction proceeds through formylation of the electron-rich aromatic ring, followed by an in situ intramolecular cyclization and elimination to yield a benzofuran (B130515) carbaldehyde. acs.org This specific application demonstrates how the this compound framework can be elaborated into more complex heterocyclic structures. scilit.comthieme-connect.comscilit.com

Biocatalytic Conversions and Biotransformations Involving this compound

This compound serves as a substrate or intermediate in several biocatalytic transformations, leveraging the high selectivity and mild reaction conditions offered by enzymes. uva.nl These processes range from anaerobic degradation to the stereoselective synthesis of complex molecules.

A key example of its role as an intermediate is in the anaerobic biodegradation of 2-phenoxyethanol (B1175444) by the gram-positive bacterium, Acetobacterium sp. strain LuPhet1. researchgate.net In this pathway, 2-phenoxyethanol is cleaved into phenol (B47542) and acetaldehyde (B116499). researchgate.net this compound is an early product in this biotransformation process. The resulting acetaldehyde is subsequently oxidized to acetate (B1210297). researchgate.net

Furthermore, this compound is a valuable acceptor substrate in engineered enzyme systems for carbon-carbon bond formation. Directed evolution has been used to engineer transketolase from Geobacillus stearothermophilus to effectively utilize arylaldehydes, including this compound (referred to as phenyloxyethanal). rsc.org These engineered enzyme variants catalyze the highly stereoselective transfer of a two-carbon ketol unit from a donor like hydroxypyruvate to this compound, forming aryl-substituted 1,3-dihydroxyketones with excellent stereoselectivity (>99% ee). rsc.org

Similarly, variants of fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) have been utilized for the biocatalytic aldol (B89426) addition of donor molecules to aldehyde substrates, including this compound. acs.org These reactions are typically conducted in buffered aqueous solutions with a co-solvent like DMSO to aid substrate solubility, demonstrating the integration of this compound into chemoenzymatic cascades for synthesizing complex structures like amino-diols. acs.orgcsic.es

The table below summarizes the findings from a study on the engineered transketolase variants for the conversion of this compound. rsc.org

| Enzyme Variant | Substrate | Product | Yield | Stereoselectivity (ee) |

| Engineered Transketolase | This compound | (3S)-1,3-Dihydroxy-4-phenoxy-2-butanone | 60-72% | >99% |

Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

The mechanisms of reactions involving this compound have been investigated using a combination of advanced analytical and computational methods. These techniques provide detailed insights into reaction pathways, transition states, and the dynamics of bond formation and cleavage.

Kinetic Isotope Effect (KIE) Studies in this compound Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step. wikipedia.orgnumberanalytics.com It compares the reaction rates of reactants substituted with light isotopes (e.g., ¹H) versus heavy isotopes (e.g., ²H, deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. princeton.edu

In the context of this compound-related transformations, KIE principles have been applied to understand the mechanism of anaerobic ether cleavage by Acetobacterium sp.. Studies using 2-phenoxyethanol specifically labeled with deuterium (B1214612) at the C-1 and C-2 positions of the glycolic moiety provided critical mechanistic insights. researchgate.net When 2-phenoxy-[1,2-¹³C₂,1-²H₂]ethanol was used as the substrate, its conversion through the this compound intermediate to acetate was analyzed.

The key findings from these isotopic labeling experiments were:

A concomitant 1,2-shift of a deuterium atom occurred from C-1 to C-2 during the transformation.

The deuterium migration was found to be intramolecular, with no loss of the deuterium label by exchange with the aqueous medium. researchgate.net

The pro-S hydrogen atom at the C-1 position was specifically the one involved in the 1,2-shift. researchgate.net

These observations, which are fundamentally related to the kinetic effects of isotopic substitution, rule out certain mechanisms and support a diol dehydratase-like mechanism for the enzymatic cleavage of the ether bond. researchgate.net The lack of deuterium exchange with the solvent is a strong indicator of a concerted or tightly controlled enzymatic process where the hydride (or deuteride) shift is a key feature.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. numberanalytics.commdpi.com By calculating the potential energy surface of a reaction, DFT can identify stable intermediates and, crucially, the high-energy transition states that connect them. numberanalytics.comnih.gov This allows for the determination of activation energy barriers, providing a theoretical basis for understanding reaction rates and pathways. mdpi.com

While specific DFT studies focused solely on this compound were not prominent in the surveyed literature, this technique is widely applied to understand analogous transformations in complex organic and biocatalytic reactions. For instance, DFT calculations have been instrumental in deciphering the complex reaction pathways of other substituted organic molecules, mapping the entire reaction path, and obtaining optimal pathways by comparing calculated rate constants. nih.gov

In the context of this compound transformations, DFT could be applied to:

Model Transition States: Analyze the geometry and energy of the transition state for the ether cleavage in the Acetobacterium pathway or for the C-C bond formation in aldolase-catalyzed reactions.

Evaluate Reaction Pathways: Compare the energy profiles of different proposed mechanisms, such as a diol dehydratase-like mechanism versus other alternatives. researchgate.net

Analyze Enzyme-Substrate Interactions: In a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, DFT could be used to model the active site of an enzyme like transketolase with this compound bound, clarifying the roles of specific amino acid residues in catalysis.

The power of DFT lies in its ability to provide a microscopic view of the reaction, complementing experimental data from KIE studies and spectroscopic analysis. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and the identification of reaction intermediates. libretexts.org Techniques like ¹H and ¹³C NMR provide information on the chemical environment of atoms, while specialized methods can distinguish between different types of carbons (CH, CH₂, CH₃) or track the fate of isotopic labels. openstax.org

NMR analysis was critical in confirming the mechanistic details of the biotransformation of 2-phenoxyethanol to phenol and acetate, a pathway in which this compound is a key intermediate. researchgate.net Researchers used substrates labeled with stable isotopes like ¹³C and ²H and analyzed the resulting products with NMR spectroscopy.

The analysis of the acetate formed from the fermentation of various isotopically labeled 2-phenoxyethanol precursors, such as 2-phenoxy-[2-¹³C,1-²H₂]ethanol and 2-phenoxy-[1-¹³C,1-²H₂]ethanol, yielded definitive results. NMR spectroscopy confirmed that:

The molecular integrity of the glycolic unit was fully retained during the transformation.

An intramolecular 1,2-deuterium shift occurred, as evidenced by the final position of the deuterium label in the acetate product. researchgate.net

The carbonyl group of the resulting acetate originated from the alcoholic function (C-1) of 2-phenoxyethanol, and the methyl group derived from the adjacent carbon (C-2). researchgate.net

This direct spectroscopic evidence was fundamental in piecing together the reaction mechanism, demonstrating how NMR can be used to track atomic rearrangements and validate hypotheses derived from isotopic labeling experiments.

Biological Activity and Pharmacological Potential of Phenoxyacetaldehyde Derivatives

Enzyme Inhibition Studies of Phenoxyacetaldehyde Analogues

The ability of this compound derivatives to interact with and inhibit enzymes is a key area of investigation, with potential therapeutic implications.

Aldehyde Inhibitor Activity and Therapeutic Implications

This compound derivatives have been identified as reactive molecules capable of inhibiting certain enzymes. biosynth.com For instance, some analogues have shown inhibitory effects on aldehyde dehydrogenase (ALDH) isoforms, enzymes that are often overexpressed in cancer cells and contribute to therapy resistance. frontiersin.org The inhibition of ALDH can lead to an accumulation of toxic aldehydes, potentially increasing the efficacy of certain cancer therapies. frontiersin.org The development of multi-isoform ALDH inhibitors is considered a promising strategy to overcome the compensatory activity of different ALDH enzymes. frontiersin.org While some inhibitors have shown to reduce tumor growth in preclinical models, their effectiveness as a standalone therapy can be limited. frontiersin.org

Interactions with Specific Enzyme Systems

The interaction of this compound derivatives extends to various enzyme systems. The methoxy (B1213986) group in compounds like 2-(2-Methoxyphenoxy)acetaldehyde can enhance hydrophobic interactions with cytochrome P450 enzymes. The mechanism of action for some derivatives involves interaction with oxidative enzymes, leading to the formation of various metabolites. Enzymes such as aldehyde oxidase and alcohol dehydrogenase can process these compounds, resulting in the cleavage of the aldehyde group. Furthermore, some this compound derivatives have been investigated for their potential to inhibit other enzymes like alkaline phosphatase, acid phosphatase, and acetylcholinesterase. mdpi.com

Plant Growth Regulation and Agrochemical Research

Derivatives of this compound have been assessed for their effects on plant growth, indicating potential applications in agriculture.

Assessment of Plant Growth-Regulating Activity in this compound Derivatives

Studies have evaluated the plant growth-regulating activity of a series of this compound derivatives. researchgate.netresearchgate.net These compounds, which can be synthesized from phenols, have shown the potential to act as plant growth regulators. cnjournals.comlainco.com Research has demonstrated that the application of certain derivatives can influence various aspects of plant development. researchgate.netresearchgate.net For example, oximes and semicarbazones derived from this compound have been found to be highly active in plant growth regulation tests. researchgate.net The activity of these compounds suggests they could be developed for use in modifying plant growth and development in agricultural settings. nih.govfine.eu

Metabolic Experiments and Fate of Labeled Compounds in Plant Systems

To understand how these compounds work, metabolic experiments using labeled substances have been conducted. researchgate.netcnjournals.com These studies trace the breakdown and movement of the compounds within plant tissues. royalsocietypublishing.orgroyalsocietypublishing.org Research has shown that plants can metabolize these derivatives through processes like β-oxidation. royalsocietypublishing.org The way these compounds are taken up and translocated within the plant depends on their chemical and physical properties. nih.govglobalsciencebooks.info Understanding the metabolic fate of these compounds is crucial for developing them as effective and safe agrochemicals. researchgate.net

Antimicrobial and Anticancer Research on this compound Derivatives

The potential of this compound derivatives as antimicrobial and anticancer agents is an active area of research.

Preliminary studies have indicated that certain this compound derivatives possess antimicrobial properties, showing inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. orientjchem.org Some derivatives have also demonstrated antifungal activity. orientjchem.org The antimicrobial potential makes them candidates for the development of new antimicrobial agents.

In the realm of anticancer research, some this compound derivatives have exhibited cytotoxic effects against cancer cell lines. For example, some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The anticancer activity of these derivatives is an area of ongoing investigation, with studies exploring their mechanisms of action and potential as therapeutic agents. researchgate.net

In Vitro and In Vivo Evaluation of Cytotoxic Effects on Cell Lines

The cytotoxic potential of this compound derivatives has been a subject of significant research, with studies exploring their effects on various cancer cell lines.

In Vitro Studies:

Newly synthesized phenoxyacetamide derivatives have demonstrated notable cytotoxic activity against both breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular derivative, referred to as compound I, exhibited significantly higher cytotoxic activity against HepG2 cells compared to the standard reference drug, 5-Fluorouracil (5-FU). mdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlighted the superior potency of compound I. mdpi.com Furthermore, this compound displayed a degree of selectivity, showing more pronounced effects on cancer cells than on normal cells, a desirable trait for minimizing harm to healthy tissues during cancer therapy. mdpi.com

Investigations into the mechanism of action revealed that compound I induces apoptosis, or programmed cell death, in HepG2 cells. mdpi.com It was observed to enhance total apoptotic cell death by a significant margin and cause cell cycle arrest at the G1/S phase, thereby inhibiting the proliferation of cancer cells. mdpi.com The pro-apoptotic genes were significantly upregulated, while the anti-apoptotic gene was downregulated, indicating a strong push towards cell death primarily through the intrinsic pathway. mdpi.com

Other related structures, such as 1,2,3-triazole derivatives incorporating a phenoxyaldehyde moiety, have also been investigated for their cytotoxic effects. nih.gov For instance, the para-triazole derivative with a phenoxyaldehyde substituent was identified as the most potent against the MOLT-3 cell line. nih.gov The carbonyl group of the aldehyde is thought to act as an electrophilic center, interacting with nucleophiles at the target site of action. nih.gov

Interactive Table: Cytotoxicity of Phenoxyacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |

In Vivo Studies:

The promising in vitro results of compound I were further validated through in vivo examinations. These studies confirmed the efficacy of compound I as an anticancer agent, demonstrating tumor growth suppression as measured by tumor weight and volume. mdpi.com Further analysis of hematological, biochemical, and histopathological parameters supported the anticancer potential of this derivative. mdpi.com Such in vivo evaluations are crucial for assessing the real-world applicability of a potential drug, as they provide insights into its effects within a living organism. nih.gov

Investigation of Antimicrobial Properties

This compound derivatives and related compounds have been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Flavone (B191248) derivatives that incorporate a 1,3,4-oxadiazoline structure, synthesized from precursors like phenoxy acetyl hydrazine, have shown antibacterial activity. sioc-journal.cn For instance, at a concentration of 0.5 mg/mL, 7-(2-p-nitrobenzoyl hydrazone)-phenoxyethoxy flavone demonstrated antibacterial effects on S. aureus and B. subtilis that were comparable to the antibiotic chloramphenicol. sioc-journal.cn

The antimicrobial activity of a series of 5-arylidene-thiazolidine-2,4-dione derivatives has also been investigated. scielo.br These compounds have shown significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermis, Kocuria rhizophila, Bacillus cereus, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. scielo.br Their antifungal properties have been noted against species such as Candida maltosa, Aspergillus niger, Aspergillus fumigatus, Cryptococcus neoformans, and Aspergillus flavus. scielo.br

Furthermore, the introduction of biscyclic imide and sulfamide (B24259) groups into drug molecules has been shown to enhance their antibacterial and antifungal activities. chemmethod.com This suggests that the combination of different bioactive moieties within a single molecular structure can lead to promising antimicrobial agents. chemmethod.com Studies on other natural phenols and their derivatives have also highlighted their potential against both planktonic and biofilm-forming bacteria. frontiersin.org

Interactive Table: Antimicrobial Activity of a Flavone Derivative

| Compound | Microorganism | Activity | Comparison |

|---|---|---|---|

| 7-(2-p-nitrobenzoyl hydrazone)-phenoxyethoxy flavone | S. aureus | Strong | Similar to Chloramphenicol |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Influence of Substituents on Biological Activity and Specificity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. This relationship between chemical structure and biological activity is a key focus of Structure-Activity Relationship (SAR) studies.

For instance, in the context of herbicidal activity of phenoxyacetic acid derivatives, chlorine substitution in the aromatic ring has been shown to destabilize the π-electron charge, with a more pronounced effect at the 2-position compared to the 4-position. mdpi.com The introduction of additional chlorine atoms further increases this disturbance. mdpi.com The type and position of substituents, such as chlorine or a methyl group, can alter the physicochemical properties and reactivity of the compound, thereby affecting its biological effects. mdpi.comresearchgate.net

In the realm of anticancer agents, the substitution pattern on the phenoxy ring of various derivatives plays a crucial role in their cytotoxic potency and selectivity. For second-generation soluble adenylyl cyclase (sAC) inhibitors, substitutions at the ortho and meta positions of a phenyl group were found to increase affinity, while para substitution was unfavorable. nih.gov Specifically, alkoxy substitution at the ortho position was identified as a promising avenue for further exploration. nih.gov

Similarly, for chalcones with cytotoxic effects on breast cancer cell lines, the presence of a prenyl group in one ring and methoxy and hydroxyl substituents in the other were found to be critical for their activity. nih.gov The specific arrangement of these functional groups dictates the compound's ability to interact with its biological target.

The influence of substituents is also evident in the antimicrobial activity of various heterocyclic compounds. For 5-arylidene-thiazolidine-2,4-dione derivatives, the presence of specific pharmacophore substituents is known to considerably enhance their antimicrobial action. scielo.br

Hydrophobicity and its Role in Allosteric Reactions

Hydrophobicity, a measure of a molecule's tendency to repel water, is a critical physicochemical parameter that often plays a significant role in the biological activity of compounds, including their involvement in allosteric reactions. Allosteric regulation involves the binding of a ligand to a site on a protein other than the active site, inducing a conformational change that modulates the protein's activity.

Quantitative Structure-Activity Relationship (QSAR) studies on this compound guanylhydrazone derivatives have highlighted the important role of the hydrophobic parameter in their in vitro antiplatelet aggregation activity. researchgate.net This suggests that the ability of these molecules to interact with hydrophobic regions of their target protein is a key determinant of their biological effect. nih.gov

In a broader context, the role of hydrophobicity in promoting allosteric reactions has been observed in various instances. nih.gov An inverted parabolic relationship between biological activity and hydrophobicity is sometimes apparent, where activity initially decreases with increasing hydrophobicity and then begins to increase after a certain point. nih.gov This can be attributed to the ligands causing a change in the receptor structure. nih.gov

Allosteric sites on enzymes are often enriched in hydrophobic residues, which provide a binding pocket for the ligand. plos.orgnih.gov The interaction between the hydrophobic ligand and the allosteric site can trigger the conformational changes necessary for regulation. plos.org Therefore, modulating the hydrophobicity of a molecule can be a key strategy in designing compounds that target allosteric sites.

Computational Approaches to SAR Elucidation

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the structure-activity relationships of this compound derivatives and for designing new, more potent compounds.

QSAR models have been successfully developed for various sets of compounds, including this compound guanylhydrazones, to correlate their chemical structures with their anti-platelet activities. nih.govresearchgate.net These models have shown that the biological activity is often dependent on hydrophobicity and molar refractivity. nih.gov

In the context of anticancer agents, QSAR has been employed to investigate the effects of structural modifications on the cytotoxic activity of 1,2,3-triazole derivatives. nih.gov These models have identified important descriptors such as electronegativity, the number of aromatic esters, van der Waals volume, and atomic masses that influence cytotoxicity against specific cancer cell lines. nih.gov For instance, a QSAR study on 1,2,3-triazole derivatives with a phenoxyaldehyde substituent helped to identify promising candidates for further development. nih.gov

Molecular docking studies provide insights into the binding modes of these derivatives with their target proteins. For example, a molecular docking study of a potent phenoxyacetamide derivative revealed that it docked properly within the binding site of the PARP-1 protein, forming stable interactions. mdpi.com Similarly, 3D-QSAR and molecular docking have been used to understand the interactions of compounds with the SARS-CoV 3CLpro receptor, where a compound with a 2-phenoxyacetaldehyde group was part of the dataset. biointerfaceresearch.com

These computational approaches not only help in elucidating the SAR of existing compounds but also guide the in silico design of new derivatives with potentially enhanced biological activity. nih.gov

Olfactory Receptor Recognition and Structure-Odour-Relationship (SOR) Research

The interaction of volatile molecules with olfactory receptors (ORs) in the nose is the initial step in the perception of smell. nih.gov this compound itself is known to possess a green odor. thegoodscentscompany.com The study of how a molecule's chemical structure relates to its perceived odor is the focus of Structure-Odour-Relationship (SOR) research.

Olfactory receptors belong to the large family of G-protein-coupled receptors (GPCRs). wikipedia.org The recognition of an odorant by an OR is a complex process that can be combinatorial, meaning a single odorant can be recognized by multiple receptors, and a single receptor can recognize multiple odorants. nih.gov

Research into the SOR of compounds related to this compound, such as benzodioxepinone analogues, provides valuable information on the molecular features that determine specific odor characters. core.ac.uk While specific research on the olfactory receptor recognition of this compound is limited in the provided results, the general principles of SOR suggest that its phenoxy and acetaldehyde (B116499) moieties are key determinants of its "green" odor profile. The study of how structural modifications to this compound would alter its scent falls squarely within the domain of SOR research.

Advanced Analytical and Spectroscopic Characterization Methodologies for Phenoxyacetaldehyde Research

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the isolation and quantification of phenoxyacetaldehyde from reaction mixtures or biological matrices. The choice of technique depends on the sample's complexity and the analytical goals.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. filab.fr In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. filab.fr Following separation, the compound is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is measured by a mass spectrometer. massbank.eu

The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident qualitative identification. mcmaster.ca For this compound, key fragments observed in its electron ionization (EI) mass spectrum provide structural confirmation. Quantitative analysis is also readily achievable, often through methods like headspace solid-phase microextraction (SPME) coupled with GC-MS/MS, which is particularly effective for trace analysis in complex samples. researchgate.net The technique is widely applied in monitoring chemical reactions, such as the oxidation of 2-phenoxyethanol (B1175444) where this compound is an intermediate product.

Table 1: Key Mass Spectral Fragments for this compound

| Fragment (Ion) | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|

| [C₈H₈O₂]⁺ | 136 | Molecular Ion (M⁺) |

| [C₇H₅O]⁺ | 105 | Loss of CHO group |

| [C₆H₅O]⁺ | 93 | Phenoxy group |

| [C₆H₅]⁺ | 77 | Phenyl group |

This data is compiled from general fragmentation patterns for similar aromatic aldehydes and ethers. massbank.eumcmaster.ca

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. ub.educellmosaic.com This method is particularly suited for compounds that are non-volatile or thermally unstable. A common approach for this compound analysis is reverse-phase (RP) HPLC. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comimpactfactor.org this compound is separated from other components based on its hydrophobicity. Detection is often accomplished using a UV detector, as the aromatic ring in this compound absorbs UV light at specific wavelengths (e.g., 270 nm). This method allows for the simultaneous quantification of this compound and related compounds, making it ideal for compound profiling in various samples, including pharmaceutical formulations and reaction mixtures. researchgate.net The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | sielc.comimpactfactor.org |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water mixture | sielc.com |

| Detector | UV at 270 nm | |

| Flow Rate | 1.0 mL/min | impactfactor.org |

| Application | Quantification, Impurity Profiling | sielc.com |

Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This method combines the high diffusivity and low viscosity of a gas with the solvating power of a liquid, resulting in fast and efficient separations.

While specific, published applications of UHPSFC for the analysis of this compound are not widely documented, the technique holds significant potential. For a molecule like this compound, UHPSFC could offer several advantages over traditional HPLC. These include faster analysis times, reduced organic solvent consumption (making it a "greener" alternative), and unique selectivity. The polarity of the supercritical fluid mobile phase can be easily tuned by adding a co-solvent (e.g., methanol), allowing for the optimization of separation for this compound and its related impurities or metabolites. Given its successful application for other small organic molecules, UHPSFC represents a promising area for future research in this compound analysis.

Spectroscopic Elucidation of Molecular Structures and Dynamics

Spectroscopic methods are crucial for determining the precise atomic arrangement and bonding within the this compound molecule. researchgate.net Techniques like NMR and IR spectroscopy provide detailed structural information that is complementary to the data obtained from chromatographic methods. nd.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com

¹H NMR spectroscopy identifies the different chemical environments of hydrogen atoms (protons). For this compound, distinct signals are observed for the aldehydic proton, the methylene (B1212753) (CH₂) protons, and the aromatic protons on the benzene (B151609) ring. csic.es The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide a complete picture of the proton arrangement. youtube.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbonyl carbon, the methylene carbon, and the different carbons of the aromatic ring. semanticscholar.org Together, ¹H and ¹³C NMR data allow for the unambiguous assignment of the compound's structure.

Table 3: Representative NMR Spectroscopic Data for this compound and a Related Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| This compound | ¹H NMR (400 MHz, CDCl₃) | 9.86 (t) | Aldehydic H (CHO) | csic.es |

| 7.34 – 7.19 (m) | Aromatic H | csic.es | ||

| 7.05 – 6.90 (m) | Aromatic H | csic.es | ||

| 4.60 (d) | Methylene H (OCH₂) | semanticscholar.org | ||

| (o-Methoxy)this compound | ¹³C NMR (50 MHz, CDCl₃) | 200.1 | Carbonyl C (C=O) | semanticscholar.org |

| 112.4 - 123.0 | Aromatic C | semanticscholar.org | ||

| 77.3 | Methylene C (OCH₂) | semanticscholar.org |

Note: Data for ¹³C NMR of unsubstituted this compound is inferred from closely related structures. The data for (o-Methoxy)this compound includes additional signals for the methoxy (B1213986) group not shown here.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. horiba.comyoutube.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum shows absorption bands at specific frequencies corresponding to particular functional groups. For this compound, the most characteristic absorption is the strong C=O stretching band of the aldehyde group, which appears in a distinct region of the spectrum. semanticscholar.org Other key bands include those for aromatic C-H and C=C stretching, and C-O ether stretching. acs.org

Fourier-Transform Raman (FTRaman) spectroscopy is a light-scattering technique. horiba.com While it also probes vibrational modes, its selection rules differ from IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum. researchgate.net The combination of FTIR and FTRaman provides a comprehensive vibrational analysis of the molecule. capes.gov.br

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Aldehyde (C=O) | Stretch | ~1737 | FTIR | semanticscholar.org |

| Aromatic Ring (C=C) | Stretch | ~1592 | FTIR | semanticscholar.org |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 | FTIR | semanticscholar.org |

| Aldehyde (C-H) | Stretch | ~2833, 2939 | FTIR | semanticscholar.org |

| Aromatic Ring | Breathing Mode | Varies | Raman | horiba.com |

Data is based on this compound derivatives and general spectroscopic principles. semanticscholar.orgthermofisher.comchemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound. The interaction of ultraviolet or visible light with the molecule causes the promotion of electrons from a ground state to a higher energy excited state. bioglobax.com The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the molecule's chromophores—the parts of the molecule responsible for light absorption. spcop.in

For this compound, the key chromophores are the phenyl ring and the carbonyl group of the aldehyde. The UV spectrum of compounds containing a benzene ring typically displays three absorption bands originating from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are primary bands, while the B band is a secondary band with a characteristic fine structure. spcmc.ac.in The presence of substituents on the benzene ring, such as the oxyacetaldehyde group (-OCH₂CHO) in this compound, can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The carbonyl group of the aldehyde introduces the possibility of n→π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. spcop.inmvpsvktcollege.ac.in These transitions are typically of lower energy and appear at longer wavelengths in the UV-Vis spectrum compared to the π→π* transitions of the benzene ring. mvpsvktcollege.ac.in The conjugation between the lone pair electrons on the ether oxygen, the phenyl ring, and the carbonyl group can influence the energy of these electronic transitions. This interaction can lead to a bathochromic (red) shift, moving the absorption to a longer wavelength, or a hypsochromic (blue) shift to a shorter wavelength. mvpsvktcollege.ac.in

The specific λmax values for this compound are influenced by the solvent used for the analysis, as different solvents can stabilize the ground and excited states to varying degrees. mvpsvktcollege.ac.in A typical analysis would involve dissolving a small quantity of pure this compound in a non-absorbing solvent like ethanol, cyclohexane, or water and recording the spectrum using a spectrophotometer with a quartz or fused silica (B1680970) cell. mvpsvktcollege.ac.in

Table 1: Typical Electronic Transitions in Aromatic Aldehydes

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

| π → π | Phenyl Ring | 180-280 |

| n → π | Carbonyl Group | 270-300 |

| π → π* | Phenyl Ring (B-band) | 230-270 |

This table provides generalized data for aromatic aldehydes and may not represent the exact values for this compound.

Mass Spectrometry (MS) Applications in Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in the identification and structural elucidation of compounds like this compound and for studying reaction mechanisms.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound. wikipedia.org In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine aerosol of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can be single or multiply charged. wikipedia.org

A key advantage of ESI is that it typically causes minimal fragmentation of the analyte molecule. wikipedia.org This means that the mass spectrum is often dominated by the molecular ion (or more commonly, a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺), providing a clear determination of the molecular weight of this compound. This technique is highly sensitive, allowing for the detection of intermediates and products in a reaction mixture directly from the solution phase. mdpi.com The ability to couple ESI with liquid chromatography (LC-MS) allows for the separation of complex mixtures before mass analysis, enhancing its utility in mechanistic studies. wikipedia.org

High-Resolution Multiple Stage Tandem Mass Spectrometry (HRMS) for Fragmentation Analysis

While ESI-MS is excellent for determining molecular weight, it provides limited structural information due to the lack of fragmentation. wikipedia.org This is overcome by using tandem mass spectrometry (MS/MS or MSⁿ). wikipedia.org In a tandem mass spectrometer, ions of a specific m/z ratio (e.g., the molecular ion of this compound) are selected in the first stage of the mass analyzer (MS1). wikipedia.org These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas. wikipedia.org

The resulting fragment ions are then analyzed in a second stage (MS2). wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of both the precursor and fragment ions, which allows for the determination of their elemental compositions. wvu.eduresearchgate.net This detailed fragmentation pattern serves as a molecular fingerprint, enabling the unambiguous identification of this compound and the elucidation of its structure.

By performing multiple stages of fragmentation (MSⁿ), complex fragmentation pathways can be mapped out. researchgate.netnih.gov This is invaluable for distinguishing between isomers and for understanding the underlying chemistry of the molecule. For instance, the fragmentation of the this compound molecular ion would likely involve characteristic losses, such as the loss of the formyl group (-CHO), the cleavage of the ether bond, or rearrangements involving the phenyl ring.

Table 2: Potential Fragmentation Pathways of Protonated this compound ([M+H]⁺) in HRMS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 137.0597 | C₇H₇O⁺ | CO, H₂ |

| 137.0597 | C₆H₅O⁺ | CH₂O |

| 137.0597 | C₆H₇⁺ | CO, H₂O |

This table presents hypothetical fragmentation data for illustrative purposes.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu This technique relies on the elastic scattering of X-rays by the electron clouds of the atoms in a crystal lattice. iastate.edu The scattered X-rays interfere constructively at specific angles, producing a unique diffraction pattern.

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for single-crystal X-ray diffraction (SCXRD). iastate.edu If successful, the analysis of the diffraction pattern allows for the calculation of the unit cell dimensions, bond lengths, bond angles, and torsional angles of the molecule in the solid state. drawellanalytical.com This provides an unambiguous confirmation of its molecular structure and reveals details about its conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. rsc.org

In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be employed. iastate.edu XRPD uses a microcrystalline powder sample and provides a diffraction pattern that is characteristic of the crystalline phase of the material. americanpharmaceuticalreview.com While it does not provide the atomic-level detail of SCXRD, it is a powerful tool for phase identification, purity assessment, and studying polymorphism. iastate.eduamericanpharmaceuticalreview.com

The structural information obtained from X-ray diffraction is crucial for understanding the physical properties of solid this compound and can be correlated with data from other analytical techniques to build a comprehensive understanding of the compound.

Environmental Fate, Degradation Pathways, and Bioremediation Research

Role as an Intermediate in Biological and Chemical Degradation Processes

Phenoxyacetaldehyde emerges as a transient but crucial molecule during the decomposition of larger, more complex chemical structures. Its role has been identified in the degradation of biopolymers and widely used pharmaceuticals.

Lignin (B12514952), a complex aromatic polymer found in plant cell walls, is notoriously resistant to degradation. Its structure consists of phenylpropane units linked by various carbon-carbon and ether bonds. rsc.org The most common of these is the β-aryl ether linkage. rsc.org Microbial degradation of lignin, particularly by white-rot fungi and certain bacteria, involves the enzymatic cleavage of these bonds. rsc.orgmdpi.com

The process is primarily oxidative, involving enzymes like laccases and peroxidases that generate reactive radicals. mdpi.comnih.gov Laccase, for instance, acts on phenolic portions of the lignin, creating phenoxy radicals. nih.gov These radicals can trigger a series of reactions, including the cleavage of Cα-Cβ bonds and alkyl-aryl ether linkages. nih.gov The breakdown of weak aryl ether bonds is a key step in the initial stages of lignin decomposition. acs.org While this compound is not commonly cited as a primary end-product of bulk lignin degradation, its structure is representative of the types of smaller, oxygenated aromatic compounds that can be formed when the complex polymer is fragmented. The cleavage of a larger lignin substructure containing a phenoxyethyl ether side chain could theoretically yield this compound.

This compound has been identified as a principal intermediate in the degradation of Penicillin G. researchgate.netnih.gov Studies on the photocatalytic degradation of Penicillin G in wastewater have shown its transformation into several smaller compounds. researchgate.netnih.gov In these advanced oxidation processes, reactive oxidant species such as hydroxyl radicals (°OH), positive holes (h+), and superoxide (B77818) radicals (O2•–) attack the Penicillin G molecule, breaking it down. nih.gov this compound is consistently listed among the main degradation intermediates. researchgate.netnih.gov

| Degradation Pathway | Key Intermediates Identified |

| Photocatalytic Degradation of Penicillin G | This compound, Acetanilide, Diacetamate, Phenylalanylglycine, N-Acetyl-l-phenylalanine, Diformyldapsone, Succisulfone. researchgate.netnih.gov |

This pathway is significant for environmental remediation, as Penicillin G and its byproducts can be pollutants in water systems originating from pharmaceutical manufacturing. researchgate.netpku.edu.cn

The anaerobic bacterium Acetobacterium sp. strain LuPhet1 provides a clear example of this compound's role as a metabolic intermediate. This bacterium can convert 2-phenoxyethanol (B1175444) into phenol (B47542) and acetate (B1210297). nih.gov The initial step in this biotransformation is the cleavage of the ether bond of 2-phenoxyethanol to form phenol and acetaldehyde (B116499). nih.govd-nb.info The acetaldehyde is then subsequently oxidized to acetate. nih.gov

Enzymatic Mechanisms in Environmental Transformations

Microorganisms have evolved specialized enzymes to break the stable ether linkages present in compounds like 2-phenoxyethanol. These enzymatic processes often involve radical chemistry and mechanisms analogous to those seen in other metabolic pathways.

The anaerobic degradation of ether compounds by Acetobacterium sp. involves distinct enzymatic activities. Cell-free extracts of Acetobacterium strain HA1, which degrades polyethylene (B3416737) glycols (PEGs), have demonstrated both a diol dehydratase and a PEG-degrading (ether-cleaving) enzyme activity. d-nb.info Both of these enzymatic activities result in the formation of acetaldehyde as a reaction product. d-nb.info

Similarly, in Acetobacterium strain LuPhet1, which degrades 2-phenoxyethanol, an analogous ether-cleaving mechanism is at play. d-nb.info The reaction is reminiscent of a diol dehydratase-catalyzed reaction, which involves the shift of a hydroxyl group to form an unstable hemiacetal that then decomposes to release an aldehyde. d-nb.inforesearchgate.net In the case of 2-phenoxyethanol, the cleavage of the ether bond yields phenol and acetaldehyde. d-nb.info The diol dehydratase activity in Acetobacterium is notably sensitive to oxygen and is significantly stimulated by adenosylcobalamin (coenzyme B12). d-nb.info

| Enzyme / Activity | Organism | Substrate(s) | Product(s) | Cofactor/Stimulator |

| Ether-cleaving enzyme | Acetobacterium sp. | 2-Phenoxyethanol, PEGs | Acetaldehyde, Phenol | - |

| Diol Dehydratase | Acetobacterium sp. | Ethylene glycol, 1,2-Propanediol | Acetaldehyde | Adenosylcobalamin d-nb.info |

The enzymatic cleavage of the ether bond in 2-phenoxyethanol by Acetobacterium sp. is proposed to occur via a radical mechanism. d-nb.infod-nb.info This hypothesis is an alternative to a mechanism involving a simple hydroxyl group shift. d-nb.info The radical mechanism is supported by the observation of an intramolecular 1,2-deuterium shift during experiments with labeled substrates, with no loss of the deuterium (B1214612) to the surrounding medium. nih.govd-nb.info

This process is analogous to the reactions catalyzed by coenzyme B12-dependent diol dehydratases, which are known to proceed through radical intermediates. d-nb.infod-nb.info The proposed mechanism involves the generation of a radical (designated X•), which abstracts a hydrogen atom from the substrate. This leads to the formation of an α-hydroxyradical, which can then eliminate the phenoxy group, ultimately yielding acetaldehyde and phenol. d-nb.info Research into this specific enzymatic transformation has been supported by scientific programs focused on "Radicals in Enzymatic Catalysis," highlighting the importance of this chemical mechanism in biodegradation. d-nb.info

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Organic Scaffolds and Natural Product Synthesis

Phenoxyacetaldehyde and its derivatives are instrumental in the construction of intricate molecular architectures found in numerous biologically active compounds and natural products. biosynth.com Its utility as a building block stems from the reactivity of its aldehyde functional group, which can readily participate in various carbon-carbon bond-forming reactions.

In the total synthesis of isoflavonoids, for instance, 2-phenoxyacetaldehyde derivatives have been employed as key coupling partners. rsc.org One synthetic route involved the synthesis of a 2-phenoxyacetaldehyde from 3,4-dimethoxyphenol (B20763) and 2-bromodimethoxyethane, followed by deprotection of the resulting acetal (B89532). rsc.org Although direct coupling of this aldehyde with a ketoester proved challenging, a modified strategy involving a phenoxyethylmorpholine derivative led to the desired isoflavonoid (B1168493) precursor, albeit in modest yields due to competing cyclization reactions. rsc.org This highlights both the potential and the challenges of using this compound derivatives in the synthesis of complex natural product scaffolds.

The versatility of this compound extends to its use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions are highly valued for their efficiency and atom economy. Furthermore, this compound is a reactive molecule that has been noted for its ability to inhibit the growth of hematopoietic cells. biosynth.com

Precursor in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. Its ability to undergo cyclization reactions under different conditions makes it a key starting material for creating rings containing atoms other than carbon.

Pyridazinones

Pyridazinone derivatives are known for their wide range of pharmacological and agrochemical activities. scilit.com The synthesis of these heterocyclic systems often involves the cyclization of suitable precursors. While direct synthesis of pyridazinones from this compound itself is not extensively detailed in the provided results, the general importance of pyridazinone synthesis is well-established. scilit.comresearchgate.netresearchgate.netjocpr.comnih.gov For example, the synthesis of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives highlights the combination of a benzofuran (B130515) moiety, which can be derived from this compound precursors, with a pyridazinone ring. researchgate.net

Benzofurans

The synthesis of benzofurans, an important class of heterocyclic compounds, can be achieved through the cyclization of this compound. nih.govorgsyn.orgdrugfuture.com One established method involves heating this compound with zinc chloride and acetic acid. drugfuture.com This acid-catalyzed cyclization proceeds via an electrophilic attack of the aldehyde carbon onto the aromatic ring, followed by dehydration to form the furan (B31954) ring. While this method has been reported, the yields can be low or unspecified in some cases. orgsyn.org An alternative approach involves the cyclization of this compound diethyl acetal, which has been shown to produce benzofuran, although in a low yield of 9%. orgsyn.org The Vilsmeier reaction of this compound diethyl acetals has also been explored as a novel route to benzofuran and related compounds. okayama-u.ac.jp

The synthesis of benzofurans from α-phenoxy ketones, which are structurally related to this compound, has also been achieved with moderate to excellent yields using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net This method provides a facile route to 3-substituted or 2,3-disubstituted benzofurans from readily available starting materials. researchgate.net

Table 1: Synthesis of Heterocyclic Compounds from this compound and its Derivatives

| Heterocyclic Compound | Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzofuran | This compound | Zinc chloride, Acetic acid | Not specified | drugfuture.com |

| Benzofuran | This compound diethyl acetal | Not specified | 9% | orgsyn.org |

| Benzofuran Derivatives | This compound diethyl acetals | Vilsmeier Reaction | Not specified | okayama-u.ac.jp |

| Substituted Benzofurans | α-Phenoxy ketones | Eaton's Reagent | Moderate to Excellent | researchgate.net |

Development of Functional Materials and Resins

This compound and its derivatives play a role in the development of functional materials and resins. One of the most significant applications in this area is in the manufacture of coumarone-indene resins. nih.gov Benzofuran, which can be synthesized from this compound, is a key component of the coal oil fraction used to produce these resins. nih.gov Coumarone-indene resins are valued for their corrosion resistance and are used in the formulation of paints and varnishes. nih.gov They also impart water resistance, leading to their use in coatings for paper products and fabrics, as well as in adhesives for food containers and some asphalt (B605645) floor tiles. nih.gov